molecular formula C7H11NS2 B13569055 (2-Isopropylthiazol-5-yl)methanethiol

(2-Isopropylthiazol-5-yl)methanethiol

Cat. No.: B13569055
M. Wt: 173.3 g/mol
InChI Key: LAKFXAGMWRRVCN-UHFFFAOYSA-N
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Description

(2-Isopropylthiazol-5-yl)methanethiol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an isopropyl group at the 2-position and a methanethiol group at the 5-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylthiazol-5-yl)methanethiol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-1-isopropylthiazole with sodium methanethiolate can yield this compound. The reaction typically occurs in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylthiazol-5-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiazoline derivative.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can react with the methanethiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiazoline derivatives.

    Substitution: Alkylthio derivatives.

Scientific Research Applications

(2-Isopropylthiazol-5-yl)methanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Isopropylthiazol-5-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole: Similar structure but with a methyl group instead of an isopropyl group.

    2-Phenylthiazole: Contains a phenyl group at the 2-position.

    5-Methylthiazole: Has a methyl group at the 5-position instead of a methanethiol group.

Uniqueness

(2-Isopropylthiazol-5-yl)methanethiol is unique due to the presence of both an isopropyl group and a methanethiol group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H11NS2

Molecular Weight

173.3 g/mol

IUPAC Name

(2-propan-2-yl-1,3-thiazol-5-yl)methanethiol

InChI

InChI=1S/C7H11NS2/c1-5(2)7-8-3-6(4-9)10-7/h3,5,9H,4H2,1-2H3

InChI Key

LAKFXAGMWRRVCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(S1)CS

Origin of Product

United States

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